5-Chloro-6-fluoropyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-fluoropyrimidine-2,4-diol, also known as 5-CFPD, is a synthetic compound that is widely used in a variety of scientific research applications. It is a member of the pyrimidine family of molecules, which are known for their diverse biological activities. 5-CFPD has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyrimidine-2,4-diol is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of glucose and other carbohydrates. It is also believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
5-Chloro-6-fluoropyrimidine-2,4-diol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-Chloro-6-fluoropyrimidine-2,4-diol can inhibit the activity of enzymes involved in the metabolism of glucose and other carbohydrates. It has also been shown to reduce oxidative stress and inflammation, and to protect against neuronal damage.
Advantages and Limitations for Lab Experiments
The use of 5-Chloro-6-fluoropyrimidine-2,4-diol in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound, which makes it suitable for long-term storage. However, there are some limitations to its use in lab experiments. It is a relatively potent compound and should be handled with caution. In addition, its effects on humans are not yet fully understood, so caution should be exercised when using it in human studies.
Future Directions
There are several potential future directions for 5-Chloro-6-fluoropyrimidine-2,4-diol research. These include further research into its potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases. In addition, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Finally, further research is needed to explore the potential of 5-Chloro-6-fluoropyrimidine-2,4-diol as an effective drug delivery system.
Synthesis Methods
5-Chloro-6-fluoropyrimidine-2,4-diol is synthesized by a two-step reaction involving the condensation of 5-chloro-6-fluoropyrimidine with 2,4-diol. The first step involves the reaction of 5-chloro-6-fluoropyrimidine with 2,4-diol in an aqueous solution at a temperature of 80-90°C. This reaction produces 5-chloro-6-fluoropyrimidine-2,4-diol as the product. The second step involves the hydrolysis of the reaction product, which yields 5-Chloro-6-fluoropyrimidine-2,4-diol as the final product.
Scientific Research Applications
5-Chloro-6-fluoropyrimidine-2,4-diol has been used in a variety of scientific research applications, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, 5-Chloro-6-fluoropyrimidine-2,4-diol has been studied for its potential anti-tumor activities. In diabetes research, 5-Chloro-6-fluoropyrimidine-2,4-diol has been studied for its potential to reduce insulin resistance. In neurodegenerative diseases, 5-Chloro-6-fluoropyrimidine-2,4-diol has been studied for its potential to protect against neuronal damage.
properties
IUPAC Name |
5-chloro-6-fluoro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQCCQQQHWNPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-fluoropyrimidine-2,4-diol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.